

# Structural Characterization Guide: 4-(4-Methoxyanilino)-3-nitrobenzoic Acid Derivatives

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-(4-Methoxyanilino)-3-nitrobenzoic acid |
| CAS No.:       | 148304-22-7                              |
| Cat. No.:      | B120914                                  |

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## Executive Summary & Strategic Context

In the realm of drug development and materials science, **4-(4-methoxyanilino)-3-nitrobenzoic acid** represents a critical scaffold. It belongs to the class of nitro-fenamates, which are structural analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like fenamic acid.

The presence of the nitro group at the ortho position to the amine bridge, combined with the carboxylic acid tail, creates a "push-pull" electronic system. This guide compares the structural insights gained from Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase techniques (NMR) and analyzes how this specific derivative performs structurally against its alkyl-substituted analogs (e.g., ethylamino or tert-butylamino variants).

Why This Matters:

- **Polymorphism Risk:** The competition between intramolecular hydrogen bonding (locking the conformation) and intermolecular packing forces dictates solubility and bioavailability.
- **Electronic Effects:** The methoxy group (

) is a strong electron donor, contrasting with the electron-withdrawing nitro group, potentially leading to non-linear optical (NLO) properties in non-centrosymmetric space groups.

## Comparative Analysis: XRD vs. Solution-State Alternatives

To fully characterize this derivative, researchers often choose between SC-XRD and NMR. While NMR is standard for purity, it fails to predict solid-state behavior critical for formulation.

| Feature      | Single Crystal XRD (Solid State)  | Solution NMR (H/C)   | Critical Insight for Drug Dev  |
|--------------|---|--|--|
| Conformation | Static/Locked: Reveals the precise twist angle of the nitro group and the planar locking due to intramolecular H-bonds. | Averaged: Rapid rotation around C-N bonds often obscures the specific low-energy conformer present in the crystal. | XRD predicts if the molecule is planar (better stacking/solubility issues) or twisted. |
| Interactions | Intermolecular: Directly visualizes the Carboxylic Acid Dimer ( ) and stacking.   | Solvent-Mediated: Solute-solvent interactions dominate; dimerization is often broken.                              | XRD identifies the "supramolecular synthons" that drive crystal growth.                |
| Protonation  | Direct Localization: Can locate H-atoms on N or O (with good data) to confirm zwitterionic vs. neutral forms.           | Chemical Shift: Infers protonation state via shifts, but can be ambiguous in fast-exchange regimes.                | Essential for salt selection in pre-formulation.                                       |

## Experimental Protocol: Synthesis to Structure

This protocol ensures the production of diffraction-quality crystals, a common bottleneck in this specific class of nitro-benzoic acids.

### Phase 1: Synthesis (Nucleophilic Aromatic Substitution)

- Precursor: 4-Chloro-3-nitrobenzoic acid (or 4-Fluoro analog for faster kinetics).

- Reagent:

-Anisidine (4-methoxyaniline).

- Mechanism:

reaction. The nitro group activates the halogen for displacement.

Step-by-Step:

- Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol/Water (1:1).

- Add

-Anisidine (1.1 eq) and Sodium Bicarbonate (2.0 eq) to act as an acid scavenger.

- Reflux at 80°C for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 3:7) is mandatory.

- Acidify filtrate with 1M HCl to precipitate the yellow/orange solid.

- Critical Step: Wash effectively with water to remove inorganic salts which can interfere with nucleation.

### Phase 2: Crystallization (The "Slow Evaporation" Method)

Nitro-benzoic acid derivatives often form needles if cooled too quickly. To get blocks suitable for XRD:

- Solvent System: Acetone/Ethanol (1:1) or Methanol.[1] Avoid DMSO (too difficult to evaporate).
- Concentration: Prepare a near-saturated solution at room temperature. Filter through a 0.45 µm PTFE filter to remove dust seeds.
- Growth: Place in a partially covered vial (parafilm with 2 pinholes) in a vibration-free environment at 20°C.
- Timeline: Harvest crystals after 3–5 days. Look for prisms/blocks  
  
mm.

## Phase 3: Workflow Diagram



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Caption: Figure 1. Optimized workflow for obtaining diffraction-quality crystals of nitro-benzoic acid derivatives.

## Structural Data Interpretation

When analyzing the structure of **4-(4-methoxyanilino)-3-nitrobenzoic acid**, you must validate your model against established metrics for this chemical class.

### A. The "Locked" Conformation (Intramolecular)

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the amine ( ) and the nitro group oxygen ( ).

- Graph Set Motif:

[2][3][4][5]

- Effect: This locks the C-N-C angles, forcing the phenyl rings into a specific orientation relative to each other.
- Typical Metrics:
  - distance:  
 $\text{\AA}$
  - angle:

## B. The Dimer (Intermolecular)

Like most benzoic acids, this derivative forms centrosymmetric dimers.

- Graph Set Motif:
- Interaction: Carboxylic acid

Carboxylic acid.

- Typical Metrics:

distance

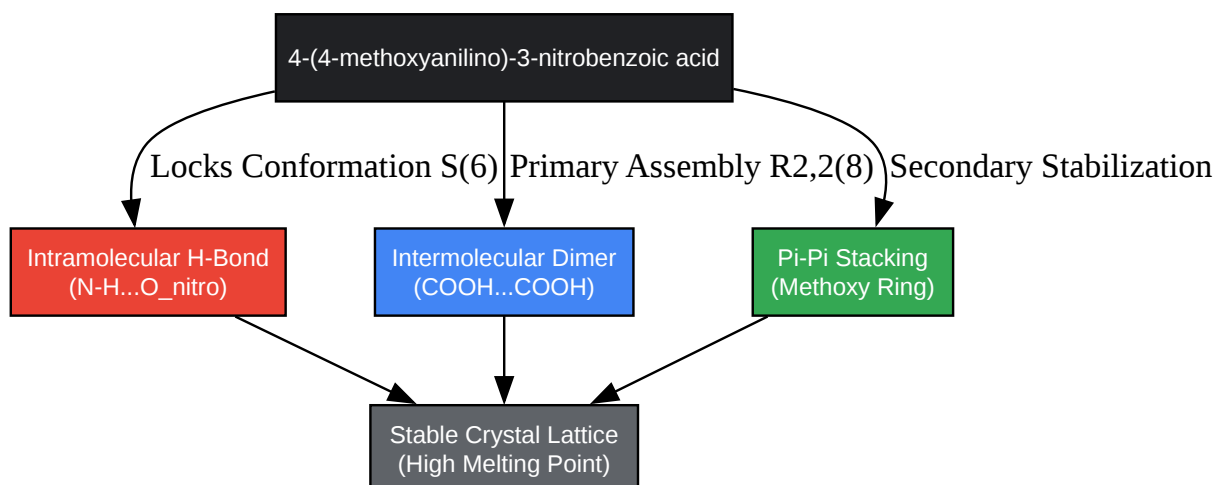
$\text{\AA}$ .<sup>[3]</sup>

## C. Comparative Metrics Table

The following table compares the expected parameters of the Methoxy derivative against known analogs (Ethylamino and t-Butylamino) to illustrate steric effects.

| Structural Parameter | 4-Ethylamino Analog [1] | 4-t-Butylamino Analog [2] | 4-Methoxy Target (Expected) | Significance   |
|----------------------|-------------------------|---------------------------|-----------------------------|--|
| Space Group          | (Triclinic)             | (Monoclinic)              | Likely<br>or                | Symmetry dictates physical properties.                           |
| Nitro Twist Angle    |                         | (High Steric)             |                             | The methoxy group is distal; nitro twist should be low (planar). |
| C-N (Amine) Bond     | Å                       | Å                         | Å                           | Indicates conjugation strength with the ring.                    |
| Packing Forces       | Van der Waals           | Weak C-H...O              | Stacking                    | The electron-rich methoxy ring enhances stacking interactions.   |

## D. Supramolecular Logic Diagram



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Caption: Figure 2. Hierarchy of supramolecular synthons driving the crystallization of the target molecule.

## Troubleshooting & Validation

If your refinement (R-factor) is stalling

, check these common issues specific to this derivative:

- **Disordered Methoxy Group:** The terminal methyl group often rotates. Apply a AFIX 137 (methyl rotation) constraint in SHELXL.
- **Nitro Group Vibration:** The nitro group often shows high thermal ellipsoids. Check if it is disordered over two positions (e.g., 80:20 occupancy).
- **Twinning:** If crystals grew as clustered needles, check for non-merohedral twinning using PLATON/TwinRotMat.

## References

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- Cambridge Structural Database (CSD).

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